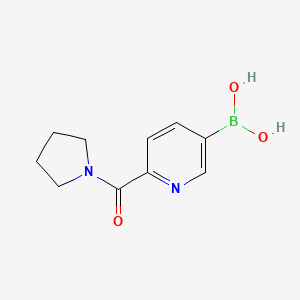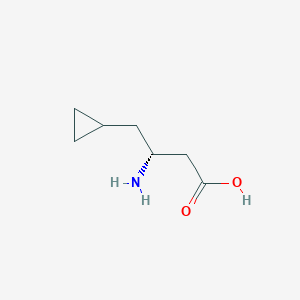
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromine atom, a triazole ring, and an aniline group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using hydrazine and formamide at elevated temperatures (around 170°C).
Coupling with Aniline: The final step involves coupling the triazole derivative with aniline under suitable reaction conditions, often using catalysts like copper or palladium.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole-aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules .
- Employed in the development of new catalysts and ligands for various chemical reactions .
Biology:
- Investigated for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells .
- Studied for its antimicrobial properties against various bacterial and fungal strains .
Medicine:
- Explored as a potential therapeutic agent for the treatment of cancer and infectious diseases .
- Evaluated for its role in modulating biological pathways and molecular targets .
Industry:
Wirkmechanismus
The mechanism of action of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of pathogens .
Vergleich Mit ähnlichen Verbindungen
- 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
- 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
- 4-(1H-imidazol-1-yl)aniline
- 4-(1H-benzimidazol-1-yl)aniline
Comparison:
- 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.
- 4-(1H-1,2,4-triazol-1-ylmethyl)aniline lacks the bromine atom, which may result in different chemical and biological properties .
- 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline has a methyl group instead of a bromine atom, potentially altering its reactivity and interactions with biological targets .
- 4-(1H-imidazol-1-yl)aniline and 4-(1H-benzimidazol-1-yl)aniline contain different heterocyclic rings, which can lead to variations in their chemical behavior and applications .
Eigenschaften
Molekularformel |
C8H8BrClN4 |
|---|---|
Molekulargewicht |
275.53 g/mol |
IUPAC-Name |
4-bromo-2-(1,2,4-triazol-1-yl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7BrN4.ClH/c9-6-1-2-7(10)8(3-6)13-5-11-4-12-13;/h1-5H,10H2;1H |
InChI-Schlüssel |
RYJJDPCHWRYDTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)N2C=NC=N2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


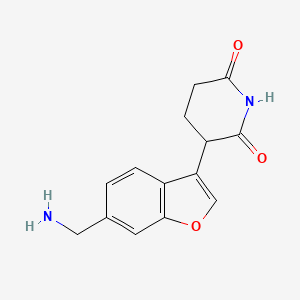
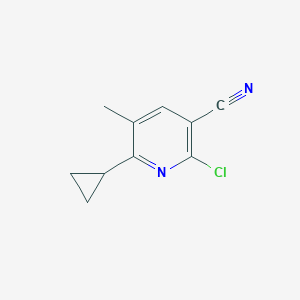
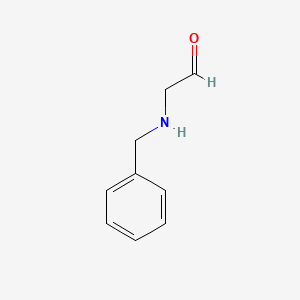
![2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol](/img/structure/B13455081.png)


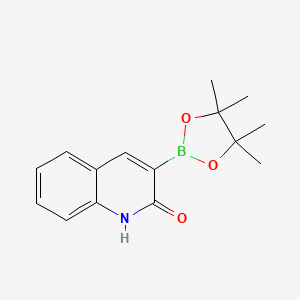
![N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride](/img/structure/B13455101.png)
amine hydrochloride](/img/structure/B13455108.png)
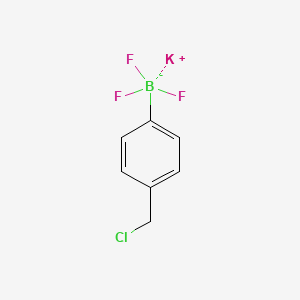
![{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13455112.png)
